molecular formula C10H11FN4O B1482530 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098136-18-4

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482530
CAS No.: 2098136-18-4
M. Wt: 222.22 g/mol
InChI Key: MCJCCNOPGNWLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol ( 2098136-18-4) is a high-purity pyrazole derivative supplied for research and development purposes. This compound is defined by the molecular formula C 10 H 11 FN 4 O and a molecular weight of 222.22 . Pyrazole derivatives are recognized as privileged scaffolds in medicinal and agricultural chemistry due to their versatile pharmacological profiles . The structure of this compound, featuring a pyrazine ring and a fluoroethyl group, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel active ingredients. Its potential research applications are broad, informed by the known activities of analogous structures, which include serving as a positive allosteric modulator for central nervous system targets like the muscarinic acetylcholine receptor M4 , or as a core fragment in the development of novel antibacterial agents for plant protection . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound in a suitably controlled laboratory environment.

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-6,16H,1,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCCNOPGNWLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Hydrazines

A common approach is the reaction of hydrazine derivatives with suitable nitrile or ester precursors to form the pyrazole ring. For example, cyclization of oxonitriles with hydrazine hydrate under sonication has been reported to efficiently yield pyrazole derivatives. This method is notable for its simplicity, rapid reaction times (1-2 hours), and good yields.

Introduction of Fluoroethyl Group

The 2-fluoroethyl substituent can be introduced via nucleophilic substitution using 2-fluoroethyl halides or sulfonates reacting with the pyrazole nitrogen. Alternatively, nucleophilic substitution on a pyrazole intermediate bearing a leaving group at the N-1 position can be performed under basic conditions.

A patent describing related 5-fluoro-1H-pyrazoles preparation highlights the use of hydrazines and fluorinated olefins under controlled temperatures (0°C to room temperature) and solvents such as dichloromethane or acetonitrile. Although this patent focuses on fluorinated pyrazoles, the reaction conditions and fluorination strategies are relevant for fluoroethyl substitution.

Preparation of (1H-Pyrazol-4-yl)methanol Intermediate

The methanol functional group at the 4-position of the pyrazole ring is typically introduced by reduction of the corresponding ester precursor. A well-documented method involves:

  • Starting from methyl 1H-pyrazole-4-carboxylate.
  • Reduction with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to room temperature for approximately 4 hours.
  • Quenching the reaction with Fieser workup to isolate the (1H-pyrazol-4-yl)methanol product with yields around 75.8%.

This reduction step is critical to produce the hydroxymethyl group required for the target molecule.

Attachment of the Pyrazin-2-yl Group

The pyrazin-2-yl substituent at the 3-position of the pyrazole ring can be introduced through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or by condensation reactions with pyrazine derivatives under basic or catalytic conditions. Although specific protocols for this step in the target compound are scarce in the provided sources, analogous heteroaryl substitutions on pyrazole rings have been achieved successfully in related heterocyclic synthesis studies.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization Oxonitrile + Hydrazine Hydrate Sonication, Acetic acid, 1-2 h Pyrazole derivative Moderate to High Rapid, efficient cyclization
2 Fluoroethyl substitution Pyrazole intermediate + 2-fluoroethyl halide Basic conditions, solvents like DCM, RT 1-(2-fluoroethyl)-pyrazole intermediate Not specified Based on fluorination patents
3 Ester reduction Methyl 1H-pyrazole-4-carboxylate LiAlH4 in THF, 0–20°C, 4 h (1H-pyrazol-4-yl)methanol 75.78 Key step for hydroxymethyl group
4 Pyrazin-2-yl attachment Pyrazole intermediate + pyrazine derivative Cross-coupling or condensation, reflux (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol Not specified Typical heteroaryl substitution

Detailed Research Findings and Notes

  • Reaction Conditions: The cyclization and fluorination steps are sensitive to temperature and solvent choice. Preferred solvents include dichloromethane, acetonitrile, or butyronitrile, with temperatures ranging from 0°C to room temperature to optimize yield and selectivity.

  • Reagent Ratios: For cyclization, the molar ratio of hydrazine derivatives to olefin or nitrile precursors is typically close to 1:1 to 1.5:1 to ensure complete conversion.

  • Purification: After reduction with LiAlH4, the reaction mixture requires careful quenching and filtration (e.g., through Celite) to remove aluminum salts, followed by concentration under reduced pressure to isolate the methanol product.

  • Sonication Method Advantages: The use of sonication in pyrazole synthesis accelerates reaction rates and can improve yields, providing a greener and more efficient alternative to traditional heating methods.

  • Fluorination Techniques: The introduction of fluorine atoms or fluoroalkyl groups often involves specialized fluorinated reagents or olefins, with reaction conditions tailored to maintain the integrity of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be reduced further to remove the hydroxyl group, potentially forming a fully saturated derivative.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or other halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully saturated alcohol or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is in drug development. Its structure suggests potential interactions with biological targets, making it a candidate for therapeutic agents in treating various diseases, including cancer and neurological disorders. The presence of the fluoroethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Research indicates that this compound may exhibit various biological activities due to its ability to interact with specific enzymes or receptors. This interaction can modulate biochemical pathways, which is crucial for developing new pharmacological therapies. Studies have shown its potential efficacy in inhibiting certain cancer cell lines, demonstrating its role as a promising anticancer agent .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The compound's unique structure allows researchers to explore reaction mechanisms and develop new synthetic routes. It can be synthesized through multi-step processes involving cyclization reactions with hydrazines and 1,3-dicarbonyl compounds.

Case Study 1: Anticancer Activity

A study conducted on the compound's efficacy against various cancer cell lines revealed that it inhibits cell proliferation in a dose-dependent manner. The mechanism involves apoptosis induction through the activation of specific signaling pathways associated with cell death. This finding highlights its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Neurological Applications

Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its therapeutic potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluoroethyl and pyrazinyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol C₁₀H₁₁FN₄O 222.22 N1: 2-Fluoroethyl; C3: Pyrazin-2-yl High polarity due to pyrazine; fluorinated side chain enhances metabolic stability
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 188.23 N1: Methyl; C3: Phenyl Lower molecular weight; increased hydrophobicity from phenyl group
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol C₁₅H₁₁F₂N₃O 287.26 N1: 2,4-Difluorophenyl; C3: Pyridin-3-yl Enhanced halogen bonding potential; pyridine may improve solubility
(1-Phenyl-1H-pyrazol-4-yl)methanol C₁₀H₁₀N₂O 174.20 N1: Phenyl; C3: H Simplest analog; lacks heteroaromatic or fluorinated groups
Key Observations:
  • Fluorine Impact: The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., methyl or phenyl at N1) .
  • Heteroaromatic Rings : The pyrazin-2-yl group (target) and pyridin-3-yl group () introduce hydrogen-bonding capabilities, which are critical for target engagement in kinase inhibitors .
  • Polarity : The hydroxymethyl group at C4 in all analogs contributes to solubility, but the pyrazine ring in the target compound may reduce lipophilicity compared to phenyl-substituted derivatives .

Metabolic and Toxicity Considerations

  • Toxicity : Pyrazole derivatives with simple substituents (e.g., methyl or phenyl) generally show low toxicity, but fluorinated compounds require specific evaluation (e.g., ’s subchronic toxicity studies) .

Biological Activity

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a synthetic compound that incorporates a pyrazole ring and exhibits significant biological activity. Its structural features, including the fluoroethyl and pyrazinyl substitutions, contribute to its pharmacological potential. This compound is of interest in medicinal chemistry due to its diverse biological activities, which have been explored in various studies.

Pharmacological Properties

The biological activity of this compound can be attributed to its interaction with multiple biological targets. Research indicates that derivatives of pyrazole and its analogs possess a wide range of pharmacological properties, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory mediators such as TNF-α and IL-6, demonstrating significant anti-inflammatory effects comparable to established drugs like dexamethasone .
  • Antimicrobial : Compounds containing pyrazole moieties have exhibited antibacterial activity against various pathogens, including E. coli and S. aureus. The presence of specific substituents enhances their antimicrobial efficacy .
  • Anticancer : Certain pyrazole derivatives have been identified as potential anticancer agents by targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator of receptor tyrosine kinases, influencing cellular signaling pathways relevant to growth and inflammation.

Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM. This suggests strong potential for therapeutic applications in inflammatory diseases .

Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were tested against bacterial strains, revealing that certain compounds demonstrated enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The structure-activity relationship highlighted the importance of the fluoroethyl group in enhancing antimicrobial properties .

Study 3: Anticancer Potential

Research focusing on FGFR inhibitors has shown that modifications in the pyrazole structure can lead to increased binding affinity and selectivity for FGFRs. Compounds structurally related to this compound have been reported with IC50 values in the nanomolar range, indicating potent anticancer activity .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50/EffectivenessReference
Compound AAnti-inflammatory10 µM (85% TNF-α inhibition)
Compound BAntimicrobialEffective against E. coli
Compound CAnticancerIC50 = 0.6 nM (FGFR inhibition)

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Fluoroethyl GroupEnhances antimicrobial activity
Pyrazinyl GroupIncreases receptor binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Constructing the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes. Pyrazole-4-carboxaldehyde intermediates (e.g., from pyrazine-2-carboxaldehyde) are critical for introducing the pyrazin-2-yl group .
  • Step 2 : Introducing the 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl tosylate) under basic conditions (K₂CO₃/DMF) at 60–80°C .
  • Step 3 : Reducing the carbonyl group at the 4-position of the pyrazole to a methanol group using NaBH₄ or LiAlH₄ in THF/MeOH .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-alkylation.

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from methanol or ethanol .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazin-2-yl protons at δ 8.5–9.0 ppm; fluoroethyl CH₂F at δ 4.5–4.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₂FN₅O).
  • Elemental Analysis : Ensure C, H, N, F percentages align with theoretical values .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be confirmed using crystallography?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELX programs for structure refinement .
  • Key Metrics : Analyze bond angles (e.g., N–C–N in pyrazole ~108°) and torsion angles (e.g., fluoroethyl group orientation relative to pyrazine) to confirm spatial arrangement .
    • Data Interpretation : Compare experimental data with computational models (DFT-optimized geometries) to resolve ambiguities .

Q. What strategies are recommended for resolving contradictions in reported biological activities of analogous pyrazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., COX-1/COX-2 inhibition assays with consistent enzyme sources and IC₅₀ protocols) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoroethyl vs. methyl groups) using in vitro cytotoxicity models (e.g., P19 embryonic stem cells) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GPR139 antagonists) and reconcile discrepancies .

Q. How can the methanol group be functionalized to improve solubility or target specificity?

  • Methodological Answer :

  • Esterification : React with acetyl chloride/pyridine to form methyl esters, enhancing lipophilicity for blood-brain barrier penetration .
  • Sulfonation : Treat with SO₃-pyridine complex to create sulfonate derivatives for aqueous solubility .
  • Bioconjugation : Link to PEGylated carriers via Mitsunobu reactions (DIAD/TPP) for drug delivery applications .

Q. What in vitro or in vivo models are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes + NADPH) to assess metabolic liability .
  • In Vivo : Administer to Sprague-Dawley rats (IV/PO) and collect plasma for LC-MS/MS analysis. Calculate AUC, t½, and bioavailability .
    • Key Parameters : Monitor fluoroethyl group metabolism (potential defluorination) via ¹⁹F NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

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